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Compound of Interest

Compound Name: 6-Bromopicolinic acid

Cat. No.: B189399

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 6-
bromopicolinic acid, a valuable building block in organic synthesis and drug discovery. The
following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data. This guide also includes generalized experimental protocols for
acquiring such data, aimed at ensuring reproducibility and accuracy in research settings.

Spectroscopic Data Summary

The molecular formula for 6-Bromopicolinic acid is CeHsBrNO2, with a molecular weight of
202.01 g/mol . The spectroscopic data presented below are essential for the structural
elucidation and purity assessment of this compound.

NMR spectroscopy is a powerful analytical technique that provides detailed information about
the molecular structure of a compound.

IH NMR Spectral Data (Predicted)

While specific experimental data for 6-Bromopicolinic acid was not found in the search
results, the following table outlines the predicted chemical shifts () in ppm, multiplicities, and
coupling constants (J) in Hz. These predictions are based on the analysis of similar pyridine-
based carboxylic acids and general principles of NMR spectroscopy.[1]
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Protons on Predicted Chemical o Coupling Constant
. . . Multiplicity
Pyridine Ring Shift (8) [ppm] (J) [Hz]
H-3 7.8-8.2 d ~8.0
H-4 7.6-8.0 t ~7.8
H-5 7.9-8.3 d ~7.6
Carboxylic Acid
10.0-13.0 brs

Proton

13C NMR Spectral Data (Predicted)

The predicted *C NMR chemical shifts for 6-Bromopicolinic acid are listed below. These are

estimated based on typical values for substituted pyridines and carboxylic acids.[2][3]

Carbon Atom

Predicted Chemical Shift () [ppm]

C-2 (Carboxylic Acid) 165 - 175
C-3 125-135
C-4 138 - 148
C-5 122 -132
C-6 (C-Br) 140 - 150
Carbonyl Carbon (C=0) 170 - 185

IR spectroscopy is used to identify the functional groups present in a molecule. The following

table lists the characteristic absorption bands for 6-Bromopicolinic acid.[4][5][6]
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Wavenumber . .

Bond Functional Group Intensity
(cm™)
2500-3300 O-H Carboxylic Acid Broad
1690-1760 C=0 Carboxylic Acid Strong
1550-1600 C=C, C=N Aromatic Ring Medium-Strong
1000-1200 C-O Carboxylic Acid Medium
515-690 C-Br Bromoalkane Strong

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a compound. For 6-Bromopicolinic acid, electron ionization (El) is a common method.[7][8]

m/z Interpretation

[M]* Molecular ion peak (presence of Br

201/203
isotopes 7°Br and 81Br in a ~1:1 ratio)
184/186 [M-OH]*
156/158 [M-COOH]*
77 [CsHaN]*

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for 6-
Bromopicolinic acid.

e Sample Preparation:
o Weigh 5-10 mg of 6-Bromopicolinic acid for tH NMR or 20-50 mg for 13C NMR.

o Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,
DMSO-ds or CDCIs) in a clean, dry vial.

o Transfer the solution to a 5 mm NMR tube.
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o Data Acquisition:[9]
o 'H NMR:
» Use a standard one-pulse sequence.
» Set the spectral width to 0-15 ppm.
» Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
o 13C NMR:
» Use a proton-decoupled pulse sequence.
» Set the spectral width to 0-220 ppm.

» A greater number of scans is required compared to *H NMR due to the low natural
abundance of 13C.[10]

» Data Processing:
o Apply Fourier transformation to the acquired data.
o Phase the spectrum and apply a baseline correction.

o Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at
0.00 ppm).

o Sample Preparation (Thin Solid Film Method):[11]

o Dissolve a small amount of 6-Bromopicolinic acid in a volatile solvent (e.g., methylene

chloride or acetone).
o Apply a drop of the solution onto a salt plate (e.g., KBr or NaCl).
o Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

o Data Acquisition:[12]
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o Place the salt plate in the sample holder of the FT-IR spectrometer.
o Acquire a background spectrum of the empty salt plate.

o Acquire the sample spectrum over a range of 4000-400 cm™1,

» Data Processing:

o The instrument software will automatically subtract the background spectrum from the
sample spectrum.

o lIdentify and label the significant absorption peaks.
o Sample Introduction:[8]

o Introduce a small amount of the solid 6-Bromopicolinic acid sample into the mass
spectrometer via a direct insertion probe.

o The sample is heated to ensure it is in the gas phase.
 lonization and Analysis:[7]

o The gaseous sample molecules are bombarded with a beam of high-energy electrons
(typically 70 eV).

o The resulting ions are accelerated and separated based on their mass-to-charge ratio by a
mass analyzer.

o Data Interpretation:[13]
o The mass spectrum is plotted as relative abundance versus m/z.

o Identify the molecular ion peak, which corresponds to the molecular weight of the
compound. The characteristic isotopic pattern for bromine should be observed.[14]

o Analyze the fragmentation pattern to gain further structural information.

Visualization of Spectroscopic Analysis Workflow
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The following diagram illustrates the logical workflow for the comprehensive spectroscopic
analysis of 6-Bromopicolinic acid.

Sample Preparation

6-Bromopicolinic Acid (Solid)

NMR Spectroscopy IR Spectroscopy Mass Spectrometry
Dissolve in | Prepare Thin Film p Introduce via
Deuterated Solvent on Salt Plate Direct Insertion Probe
1H and 13C NMR FT-IR Data Electron lonization
Data Acquisition Acquisition and Mass Analysis
NMR Spectra IR Spectrum Mass Spectrum
(Chemical Shifts, Coupling) (Absorption Bands) (m/z, Fragmentation)

Data Analysis and Structure Elucidation

Combine and Interpret Data

Confirm Structure of
6-Bromopicolinic Acid

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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